![molecular formula C29H46O B1260180 (3S,10R,13R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1260180.png)
(3S,10R,13R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
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Overview
Description
5-Dehydroavenasterol belongs to the class of organic compounds known as stigmastanes and derivatives. These are sterol lipids with a structure based on the stigmastane skeleton, which consists of a cholestane moiety bearing an ethyl group at the carbon atom C24. 5-Dehydroavenasterol is considered to be a practically insoluble (in water) and relatively neutral molecule. 5-Dehydroavenasterol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 5-dehydroavenasterol is primarily located in the membrane (predicted from logP) and cytoplasm.
5-Dehydroavenasterol is a steroid. It derives from a hydride of a stigmastane.
Scientific Research Applications
Structural Analysis and Crystallography
The compound's structural features have been extensively studied in crystallography. For example, Ketuly et al. (2010) investigated a related compound, revealing significant insights into the orientations of peripheral groups and conformations in the crystal structure. These studies are crucial for understanding the molecular interactions and properties of such compounds.
Medicinal Chemistry and Therapeutic Potential
In the field of medicinal chemistry, derivatives of this compound have shown potential. Shaheen et al. (2014) synthesized triorganotin(IV) derivatives of a similar compound, showing promising antifungal and anticancer activities. These findings indicate the potential of derivatives of this compound in developing new therapeutic agents.
Photoreactivity Studies
Photoreactivity studies, such as those conducted by Hardikar et al. (2015) on a related hydrocarbon, provide insights into the behavior of these compounds under light exposure. Understanding photoreactivity is essential for applications in photochemistry and possibly in the development of light-sensitive therapeutic agents.
Molecular Synthesis and Design
The synthesis and design of derivatives of this compound are crucial for exploring their applications in various fields. Valverde et al. (2013) synthesized an aromatic steroid derivative, demonstrating the compound's versatility and potential for modification, which is vital in drug design and development.
properties
Product Name |
(3S,10R,13R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
---|---|
Molecular Formula |
C29H46O |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
(3S,10R,13R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10-11,19-20,23,25-27,30H,8-9,12-18H2,1-6H3/b21-7-/t20-,23+,25?,26?,27?,28+,29-/m1/s1 |
InChI Key |
XPRWWANUPMYKMF-UUHDPGOWSA-N |
Isomeric SMILES |
C/C=C(/CC[C@@H](C)C1CCC2[C@@]1(CCC3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C)\C(C)C |
Canonical SMILES |
CC=C(CCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C)C(C)C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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